Product packaging for Allitinib metabolite M6(Cat. No.:CAS No. 845271-71-8)

Allitinib metabolite M6

Cat. No.: B8425834
CAS No.: 845271-71-8
M. Wt: 394.8 g/mol
InChI Key: FBSYJUVNGAMMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Allitinib Biotransformation in Drug Development

The journey of a drug through the body involves complex metabolic processes, collectively known as biotransformation. This transformation is critical as it can profoundly influence the drug's efficacy and safety. nih.gov

In pharmaceutical sciences, the characterization of metabolites is a fundamental requirement in drug discovery and development. pharmacologycanada.org The chemical products resulting from a drug's metabolism can possess their own biological activity, which may be similar to, greater than, or different from the parent compound. nih.govpharmacologycanada.org These metabolites can contribute to the drug's therapeutic effect or, in some cases, be responsible for adverse reactions. ontosight.ainih.gov Therefore, identifying and characterizing major human metabolites is crucial for understanding a drug's complete pharmacokinetic and pharmacodynamic profile. pharmacologycanada.orgnih.gov Regulatory bodies often require safety testing for any metabolite that constitutes more than 10% of the total drug-related material in circulation. nih.gov The field of metabolomics, which systematically studies these small molecules, provides critical insights into drug metabolism, toxicity, and efficacy, thereby accelerating pharmaceutical research. arome-science.comresearchgate.netnih.gov

Rationale for Scientific Inquiry into Allitinib Metabolite M6

The focus on this compound stems from its prominence in the metabolic profile of the parent drug and its inherent biological activity.

Following the administration of Allitinib, metabolite M6 is one of the principal components found in plasma, alongside the parent drug (designated M0) and another metabolite, M10. researchgate.net While M6 is considered a relatively minor component in feces, its presence in the systemic circulation is significant. researchgate.net Quantitative analysis has determined that the exposure to M6 at steady-state is approximately 11% of the exposure to the parent Allitinib compound. nih.govresearchgate.net This level of exposure makes it a major circulating metabolite and warrants a thorough evaluation of its properties. researchgate.net

Data Tables

Table 1: Major Metabolic Pathways of Allitinib and Resulting Metabolites This table outlines the primary biotransformation reactions Allitinib undergoes and lists key metabolites, including M6.

Metabolic PathwayResulting Metabolite(s)Reference(s)
Amide HydrolysisM6 researchgate.net, nih.gov
O-DealkylationM1 researchgate.net, researchgate.net
Dihydrodiol FormationM5, M10 researchgate.net, nih.gov
Glucuronide ConjugationM13 (conjugate of M1) researchgate.net, researchgate.net
Thiol ConjugationM14, M16 researchgate.net, nih.gov

Table 2: Relative Steady-State Exposure of Allitinib and Major Active Metabolites This table compares the systemic exposure of Allitinib to its major active metabolites, M6 and M10.

CompoundDesignationSteady-State Exposure (Relative to Allitinib)Reference(s)
AllitinibM0 (Parent)100% researchgate.net, nih.gov
This compound M611% researchgate.net, nih.gov
27,28-dihydrodiol allitinibM1070% researchgate.net, nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16ClFN4O B8425834 Allitinib metabolite M6 CAS No. 845271-71-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

845271-71-8

Molecular Formula

C21H16ClFN4O

Molecular Weight

394.8 g/mol

IUPAC Name

4-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazoline-4,6-diamine

InChI

InChI=1S/C21H16ClFN4O/c22-18-10-16(5-7-20(18)28-11-13-2-1-3-14(23)8-13)27-21-17-9-15(24)4-6-19(17)25-12-26-21/h1-10,12H,11,24H2,(H,25,26,27)

InChI Key

FBSYJUVNGAMMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)N)Cl

Origin of Product

United States

Formation Pathways and Enzymatic Mechanisms of Allitinib Metabolite M6

The generation of metabolite M6 is a key step in the biotransformation of Allitinib. This process is primarily characterized by the hydrolytic cleavage of an amide bond within the parent molecule.

Detailed Analysis of Allitinib Amide Hydrolysis Leading to M6

Amide hydrolysis represents one of the predominant metabolic pathways for Allitinib, leading directly to the formation of the M6 metabolite. nih.govresearchgate.net This reaction involves the cleavage of the acrylamide (B121943) side chain, a feature of the Allitinib structure. nih.gov In studies analyzing the metabolic profile of Allitinib, M6 was identified as one of the major pharmacologically active metabolites present in circulation, with its steady-state exposure being approximately 11% of that of the parent compound, Allitinib. nih.gov

Elucidation of Specific Amide Hydrolase Enzyme Systems Involved

While amide hydrolysis is confirmed as the pathway to M6, the specific enzyme systems responsible for this biotransformation have not been definitively identified in the existing literature. nih.govresearchgate.net Generally, enzymes such as carboxylesterases (CES) and aldehyde oxidase (AO) are known to catalyze the hydrolysis of amides in various xenobiotics. researchgate.netxenotech.comnih.gov However, specific in-vitro studies with recombinant enzymes to confirm the involvement of these or other specific amide hydrolases in Allitinib metabolism have not been detailed in the reviewed sources.

Contribution of Cytochrome P450 Isoforms to Overall Allitinib Metabolism and Indirect Implications for M6 Formation

Role of CYP3A4/5 and CYP1A2 in Allitinib Biotransformation

In vitro phenotyping studies have demonstrated that multiple P450 isoforms are involved in the metabolism of Allitinib. The main contributors identified are CYP3A4/5 and, to a lesser extent, CYP1A2. nih.gov These enzymes are primarily responsible for other metabolic pathways such as O-dealkylation, dihydrodiol formation, and hydroxylation. nih.govresearchgate.net The extensive involvement of these P450 enzymes underscores the complexity of Allitinib's biotransformation, where the parent molecule is a substrate for several parallel and competing enzymatic systems.

Table 1: Key Enzymes in Allitinib Metabolism

Enzyme Family Specific Isoforms Metabolic Pathway
Cytochrome P450 CYP3A4/5, CYP1A2 O-dealkylation, Dihydrodiol formation, Hydroxylation
Hydrolases Not Specified Amide Hydrolysis (forms M6)

Comparative Biotransformation Profiles of Allitinib and Allitinib Metabolite M6

Allitinib undergoes extensive biotransformation, resulting in at least sixteen identified metabolites. nih.gov The primary metabolic pathways include amide hydrolysis, O-dealkylation, dihydrodiol formation, and hydroxylation. nih.govresearchgate.net M6, formed via amide hydrolysis, and M10 (a dihydrodiol metabolite) are considered the major pharmacologically active metabolites. nih.gov

The subsequent metabolic fate of this compound has not been described in the reviewed scientific literature. Therefore, a direct comparative analysis of the biotransformation profile of M6 versus the parent compound, Allitinib, cannot be constructed. Research has focused on the pathways leading to the formation of the various metabolites from Allitinib, rather than the further metabolism of those metabolites.

Pharmacological and Biological Activity Profiling of Allitinib Metabolite M6

In Vitro Characterization of Allitinib Metabolite M6 Receptor Inhibition

While this compound is known to be pharmacologically active, specific quantitative data from in vitro studies detailing its direct inhibitory potency (such as IC50 values) against the Epidermal Growth Factor Receptor (EGFR) are not extensively available in the public scientific literature. nih.gov The parent compound, Allitinib, is a highly potent irreversible inhibitor of EGFR. medchemexpress.com

In Vitro Inhibitory Activity of Allitinib Against EGFR
CompoundTargetIC50 (nM)
AllitinibEGFR0.5
This compoundEGFRData not available

Similar to the data on EGFR inhibition, specific in vitro data quantifying the inhibitory activity of this compound against Human Epidermal Receptor 2 (ErbB2) is not readily found in published research. The parent drug, Allitinib, demonstrates potent inhibitory effects on ErbB2. medchemexpress.com

In Vitro Inhibitory Activity of Allitinib Against ErbB2
CompoundTargetIC50 (nM)
AllitinibErbB23
This compoundErbB2Data not available

A study on the metabolism of Allitinib identified two major pharmacologically active metabolites in circulation: M6 (formed by amide hydrolysis) and M10 (27,28-dihydrodiol allitinib). nih.gov The steady-state exposure of M6 was found to be 11% of that of the parent drug, Allitinib, while the exposure to M10 was 70% of that of Allitinib. nih.gov

Profile of Major Active Metabolites of Allitinib
CompoundMetabolic PathwayRelative Steady-State Exposure (vs. Allitinib)Specific In Vitro Potency Data
AllitinibParent Drug100%EGFR IC50: 0.5 nM ErbB2 IC50: 3 nM
Metabolite M6Amide Hydrolysis11%Not available
Metabolite M10Dihydrodiol Formation70%Not available

Advanced Bioanalytical Methodologies for Allitinib Metabolite M6 Quantification

Development and Validation of High-Sensitivity LC-MS/MS Assays for M6

A rapid, sensitive, and reliable LC-MS/MS method has been developed and validated for the simultaneous determination of Allitinib and its two major metabolites, including M6, in human plasma. nih.gov This assay is crucial for studying the pharmacokinetics of these compounds in cancer patients. nih.gov

Optimization of Sample Preparation Techniques for Allitinib Metabolite M6 in Biological Matrices

The primary objective of sample preparation is to extract the analyte of interest from the complex biological matrix, removing interfering substances that could compromise the accuracy and sensitivity of the assay. For the quantification of this compound in human plasma, a simple and efficient protein precipitation method has been optimized. nih.gov

Various protein precipitation agents are commonly evaluated during method development to ensure the most effective removal of proteins while maximizing analyte recovery and minimizing ion suppression or enhancement in the mass spectrometer. These agents can include organic solvents (such as acetonitrile (B52724) and methanol), acids (like trichloroacetic acid), and salts (for example, zinc sulfate). The optimization process typically involves assessing protein removal efficiency and the impact on the ionization of the target analyte. For Allitinib and its metabolites, a straightforward protein precipitation protocol was selected, which streamlines sample processing and is amenable to high-throughput analysis. nih.gov Following precipitation, the sample is typically centrifuged, and the supernatant, containing the analytes, is collected for injection into the LC-MS/MS system.

Chromatographic Separation Parameters for Enhanced M6 Detection

Effective chromatographic separation is critical for resolving the analyte from endogenous matrix components and other metabolites, thereby reducing potential matrix effects and ensuring accurate quantification. The separation of this compound and other related compounds was achieved using a reversed-phase high-performance liquid chromatography (HPLC) system.

The optimized chromatographic conditions involved a Zorbax Eclipase XDB C18 column (50 mm × 4.6 mm, 1.8 µm). nih.gov A gradient elution was employed using a mobile phase consisting of two components: Phase A, a 5 mM ammonium (B1175870) acetate (B1210297) solution with 0.1% formic acid, and Phase B, a 50% (v/v) methanol (B129727) in acetonitrile mixture. nih.gov The gradient elution allows for a change in the mobile phase composition over the course of the analytical run, which facilitates the effective separation of compounds with varying polarities. This optimized separation ensures that M6 elutes as a sharp, symmetrical peak, which is essential for achieving high sensitivity and reproducibility.

Table 1: Chromatographic Parameters for this compound Analysis

Parameter Details
Column Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 µm)
Mobile Phase A 5 mM ammonium acetate with 0.1% formic acid
Mobile Phase B 50% (v/v) methanol in acetonitrile

| Elution Type | Gradient Elution |

Mass Spectrometric Detection Strategies for this compound (e.g., Multiple Reaction Monitoring)

Tandem mass spectrometry is the gold standard for the highly selective and sensitive quantification of small molecules in complex biological fluids. For the detection of this compound, an AB Sciex Triple Quad 6500 system was utilized, operating with atmospheric-pressure chemical ionization (APCI) in the positive ion mode. nih.gov

The most critical aspect of the mass spectrometric detection is the use of Multiple Reaction Monitoring (MRM). This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the subsequent monitoring of a specific product ion in the third quadrupole. This highly specific transition from precursor to product ion provides excellent selectivity and significantly reduces background noise, enabling very low limits of quantification. The optimization of MRM parameters, such as collision energy and declustering potential, is a crucial step in method development to maximize the signal intensity for the analyte.

Performance Metrics of this compound Bioanalytical Methods

A rigorous validation process is essential to ensure that the bioanalytical method is reliable and reproducible for its intended purpose. The developed LC-MS/MS assay for this compound was validated according to established regulatory guidelines.

Evaluation of Linearity, Accuracy, and Precision for M6 Quantification

The performance of the bioanalytical method was thoroughly evaluated to confirm its suitability for quantitative analysis.

Linearity: The assay demonstrated excellent linearity over a specific concentration range for M6. The linear calibration curve for M6 was established in the range of 0.030 to 20.0 ng/mL in human plasma. nih.gov A linear relationship between the analyte concentration and the detector response is fundamental for accurate quantification.

Accuracy and Precision: The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the degree of reproducibility of measurements. For the M6 assay, both intra-day and inter-day accuracy and precision were determined at multiple concentration levels. The results were within the acceptable limits of ±15%, demonstrating the high accuracy and precision of the method. nih.gov

Table 2: Performance Metrics for this compound Quantification

Parameter Result
Linearity Range 0.030 - 20.0 ng/mL
Accuracy (Intra-day and Inter-day) Within ±15%

| Precision (Intra-day and Inter-day) | Within ±15% |

Assessment and Mitigation of Matrix Effects in M6 Bioanalysis

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix, are a significant concern in LC-MS/MS bioanalysis. These effects can lead to either ion suppression or enhancement, potentially affecting the accuracy and precision of the results.

The assessment of matrix effects is a critical component of method validation. This is typically evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration. To mitigate potential matrix effects in the quantification of M6, a suitable internal standard (IS) is co-administered with the samples. The IS should be a compound that is structurally similar to the analyte and exhibits similar chromatographic and mass spectrometric behavior. By normalizing the analyte response to the IS response, any variations in ionization due to matrix effects can be effectively compensated for. The successful validation of the M6 assay indicates that any potential matrix effects were adequately addressed, ensuring the reliability of the quantitative data.

Preclinical Pharmacokinetic Data for this compound Not Publicly Available

Despite a comprehensive search for advanced bioanalytical methodologies related to the quantification of this compound in preclinical settings, specific data on its exposure and concentration-time profiles in animal models are not available in the public domain. While information exists regarding the metabolism and pharmacokinetics of Allitinib in humans, parallel detailed preclinical data for its metabolite M6 has not been published.

However, the user's request for an article focusing solely on the preclinical pharmacokinetic research of this compound cannot be fulfilled due to the absence of specific data for the outlined sections:

Application of Bioanalytical Techniques in Preclinical Pharmacokinetic Research of this compound

Analysis of Concentration-Time Profiles of M6 in Biological Samples:There are no accessible research findings that detail the concentration-time profiles of M6 in biological samples from preclinical models.

Without this fundamental preclinical data, it is not possible to generate the requested informative and scientifically accurate content, including the mandatory data tables, for the specified subsections.

Enzyme Kinetics and Mechanistic Studies of Allitinib Metabolite M6 Formation

In Vitro Enzyme Kinetic Characterization of M6 Biotransformation

The characterization of the enzymatic conversion of Allitinib to its M6 metabolite is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. Such studies typically involve the use of in vitro systems, such as human liver microsomes and recombinant enzymes, to elucidate the kinetics of the metabolic process. nih.gov

A thorough review of the published scientific literature does not yield specific Michaelis-Menten constants (K_m and V_max) for the amide hydrolase-mediated formation of Allitinib metabolite M6. While the amide hydrolysis pathway is identified as a major route for Allitinib metabolism, detailed kinetic parameters for this specific transformation have not been reported. nih.gov

In a typical enzyme kinetic study, the determination of K_m (the substrate concentration at which the reaction rate is half of V_max) and V_max (the maximum rate of reaction) would be essential. These parameters provide insight into the affinity of the enzyme for the substrate and the maximum efficiency of the metabolic process. The absence of this specific data for M6 formation indicates a gap in the complete quantitative understanding of Allitinib's metabolism.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation

Kinetic ParameterValueSource
K_m (Michaelis constant)Data not availableN/A
V_max (Maximum reaction velocity)Data not availableN/A

This table reflects the current lack of specific, publicly available data for the Michaelis-Menten kinetics of this compound formation.

Similarly, detailed analyses of the substrate concentration-dependent formation rates of this compound are not available in the current body of scientific literature. Such an analysis would typically involve incubating varying concentrations of Allitinib with a source of amide hydrolase enzymes and measuring the rate of M6 formation. The resulting data would be used to plot the reaction velocity against the substrate concentration, from which the Michaelis-Menten parameters could be derived. The lack of this information prevents a detailed quantitative description of how the rate of M6 formation is influenced by the concentration of its parent compound, Allitinib.

Identification and Characterization of Specific Enzymes Catalyzing M6 Formation

While the general class of enzymes responsible for the formation of M6 has been identified, the specific enzymes within that class have not been fully characterized in the context of Allitinib metabolism.

The formation of this compound is attributed to the action of amide hydrolase enzymes. nih.gov These enzymes catalyze the hydrolysis of amide bonds, which in the case of Allitinib, leads to the cleavage of the molecule to form M6. This metabolic pathway is significant, as M6 is a major circulating metabolite of Allitinib. nih.gov However, the specific human amide hydrolase(s) responsible for this biotransformation have not been explicitly identified in the available research. The human genome contains a number of enzymes with amide hydrolase activity, and further studies would be required to pinpoint the specific enzyme or enzymes involved in Allitinib metabolism.

Table 2: Summary of Allitinib Metabolism and M6 Formation

FeatureDescriptionReference
Metabolic Pathway for M6Amide Hydrolysis nih.gov
Enzyme ClassAmide Hydrolases nih.gov
Specific Enzyme(s) IdentifiedNot specified in literatureN/A
Status of M6Major pharmacologically active metabolite nih.gov

Table of Compounds

Comparative Metabolism and Inter Species Differences in Allitinib Metabolite M6 Disposition

In Vitro Species Comparative Metabolism of Allitinib Leading to M6

The formation of Allitinib metabolite M6 occurs via amide hydrolysis. nih.gov To understand the potential for inter-species differences in the disposition of this metabolite, in vitro systems utilizing liver microsomes and hepatocytes from various species are typically employed. These systems allow for a direct comparison of the metabolic pathways and the rate of metabolite formation.

Assessment of M6 Formation in Microsomal and Hepatocyte Systems Across Diverse Species (e.g., human, preclinical animal models)

A thorough review of publicly available scientific literature did not yield specific data on the comparative formation of this compound in microsomal and hepatocyte systems from humans and various preclinical animal models such as rats, dogs, or monkeys. While the methodology for such comparative in vitro studies is well-established, specific results for Allitinib and M6 have not been published.

Generally, such studies would involve incubating Allitinib with liver microsomes or hepatocytes from humans, rats, dogs, and monkeys. The rate of M6 formation would then be quantified to identify any significant differences in the activity of the enzymes responsible for amide hydrolysis across these species. The absence of this data in the public domain prevents a direct comparative assessment.

Interactive Data Table: In Vitro Formation of this compound

In Vivo Cross-Species Metabolic Profiling of Allitinib and Metabolite M6

In vivo studies are essential to confirm and expand upon in vitro metabolic findings, providing a more complete picture of a drug's behavior in a whole organism. This includes understanding the relative abundance of metabolites in circulation.

Comparative Analysis of M6 Relative Abundance and Exposure in Different Animal Models

In human clinical studies, Allitinib is extensively metabolized. nih.gov The metabolite M6, formed through amide hydrolysis, is one of the major pharmacologically active metabolites found in circulation. nih.gov Specifically, at steady-state, the exposure to M6 was found to be 11% of that of the parent compound, Allitinib, in cancer patients. nih.gov

However, a detailed comparative analysis of the relative abundance and exposure of metabolite M6 in preclinical animal models is not available in the published literature. Data from in vivo studies in species such as rats, dogs, or monkeys, which would allow for a direct comparison of M6 exposure levels relative to the parent drug and across species, has not been reported. This information is crucial for contextualizing the findings from preclinical toxicology studies and for assessing the relevance of these animal models to human metabolism.

Interactive Data Table: In Vivo Relative Exposure of this compound

SpeciesM6 Relative Exposure (% of Parent Drug)
Human11% nih.gov
RatData not available
DogData not available
MonkeyData not available

Future Directions and Advanced Research Considerations for Allitinib Metabolite M6

Advanced Structural Elucidation Methodologies for Allitinib Metabolite M6

The definitive identification and structural confirmation of metabolites like M6 are crucial for understanding the metabolic fate of a drug. Advanced analytical techniques provide the necessary sensitivity and specificity for this purpose.

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS) is a powerful tool for the detection and identification of drug metabolites in complex biological matrices. In the context of allitinib metabolism studies, UHPLC/Q-TOF MS has been instrumental in detecting a total of sixteen metabolites. nih.gov

For the specific analysis of metabolite M6, this technique offers high-resolution and accurate mass measurement, which are critical for determining its elemental composition. The high chromatographic resolution of UHPLC allows for the efficient separation of M6 from the parent drug and other metabolites, providing a clean signal for subsequent mass spectrometric analysis. The Q-TOF mass analyzer provides high-resolution mass spectra, enabling the determination of the accurate mass of the protonated molecule [M+H]⁺ of M6. This precise mass measurement is the first step in proposing a molecular formula for the metabolite.

Analytical ParameterValue for Allitinib Metabolite AnalysisSignificance for M6 Identification
Chromatography UHPLCHigh-resolution separation from other metabolites and endogenous compounds.
Ionization Electrospray Ionization (ESI)Soft ionization technique that preserves the molecular ion for mass determination.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)Provides high-resolution and accurate mass data for elemental composition determination.

While mass spectrometry provides valuable information about the mass and elemental composition of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous confirmation of its chemical structure. For a metabolite like M6, which is formed through a specific chemical transformation (amide hydrolysis) of the parent drug, NMR can definitively confirm the resulting structural changes.

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, would provide key information about the proton and carbon environments within the M6 molecule. The absence of signals corresponding to the acrylamide (B121943) group present in allitinib and the appearance of new signals corresponding to a carboxylic acid group would provide strong evidence for the amide hydrolysis.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of drug metabolites by analyzing their fragmentation patterns. By subjecting the protonated molecule of M6 to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. The fragmentation of the parent drug, allitinib, has been studied, and its structure can be divided into three key segments based on its fragmentation pattern. researchgate.net

The fragmentation pattern of M6 would be expected to show similarities to that of allitinib, particularly for the portions of the molecule that remain unchanged. However, the key difference would be observed in the fragmentation related to the portion of the molecule that has undergone amide hydrolysis. The loss of the acrylamide group and the presence of a carboxylic acid would lead to characteristic neutral losses and fragment ions. By comparing the MS/MS spectrum of M6 with that of allitinib, the precise site of metabolism can be confirmed.

Table: Predicted Key Fragmentation Differences between Allitinib and M6

Feature Allitinib This compound
Parent Ion [M+H]⁺ m/z 449.120 researchgate.net Expected to be different due to amide hydrolysis
Key Fragment 1 Radical ion at m/z 340.074 (hemolysis of alkyl C-O bond) researchgate.net This fragment may be retained if the core structure is intact.
Key Fragment 2 Ions related to the acrylamide side chain Absence of these fragments expected.

| New Fragments | - | Fragments indicating the presence of a carboxylic acid group. |

The most definitive method for confirming the identity of a metabolite is to compare its chromatographic and mass spectrometric properties with those of a chemically synthesized reference standard. A synthetic standard of this compound would serve as an unequivocal confirmation of its structure.

Furthermore, a validated bioanalytical method using a synthetic standard is essential for the accurate quantification of M6 in biological samples. A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of allitinib, M6, and another major metabolite, M10, in human plasma. nih.gov This method utilizes synthetic standards for the construction of calibration curves and quality control samples, ensuring the accuracy and precision of the pharmacokinetic data obtained for M6. nih.gov

Computational Approaches and In Silico Modeling for this compound Research

In addition to experimental techniques, computational approaches play an increasingly important role in modern drug metabolism research. In silico modeling can provide valuable insights into the interactions of metabolites with biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of M6, molecular docking simulations could be employed to investigate its potential interactions with various enzymes, such as cytochrome P450 (CYP) isoforms or drug transporters. Understanding these interactions is crucial for predicting any potential for M6 to act as an inhibitor or substrate of these enzymes, which could lead to drug-drug interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for M6 Pharmacological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. At present, there is a notable absence of published QSAR studies specifically focused on this compound.

Future research should prioritize the development of robust QSAR models to predict and understand the pharmacological effects of M6. These models could elucidate the structural features of M6 that are critical for its activity, potentially guiding the design of novel analogs with improved therapeutic profiles. Key aspects to consider in developing QSAR models for M6 include:

Descriptor Calculation: A comprehensive set of molecular descriptors, including 2D and 3D properties, electronic, and topological descriptors, would need to be calculated for M6 and a series of structurally related compounds with known activities.

Model Development: Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms (e.g., support vector machines, random forests), could be employed to build the QSAR models.

Model Validation: Rigorous internal and external validation techniques are essential to ensure the predictive power and reliability of the developed models.

By establishing a predictive QSAR model, researchers could virtually screen for modifications to the M6 structure that might enhance its target affinity or selectivity, thereby accelerating the drug discovery process.

Potential for Pharmacokinetic-Based Drug-Drug Interactions Involving this compound

Given that M6 is a major active metabolite, its potential to cause drug-drug interactions (DDIs) is a critical area for future investigation. DDIs can occur when one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another, potentially leading to therapeutic failure or adverse effects.

Evaluation of this compound as a Modulator of Drug-Metabolizing Enzymes

The metabolism of the parent drug, Allitinib, is known to be primarily mediated by cytochrome P450 (CYP) isoforms, specifically CYP3A4/5 and CYP1A2. mdpi.com However, there is currently no available data on the potential for this compound to inhibit or induce these or other drug-metabolizing enzymes.

Future in vitro studies are necessary to evaluate the modulatory effects of M6 on key drug-metabolizing enzymes. A standard panel of CYP and UDP-glucuronosyltransferase (UGT) enzymes should be investigated.

Table 1: Proposed In Vitro Studies for Assessing M6's Impact on Drug-Metabolizing Enzymes

Enzyme Family Specific Isoforms to Investigate Type of Study Potential Clinical Significance
Cytochrome P450 (CYP)CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5Inhibition and Induction AssaysRisk of altered metabolism of co-administered drugs that are substrates of these enzymes.
UDP-glucuronosyltransferase (UGT)UGT1A1, UGT1A9, UGT2B7Inhibition AssaysPotential for altered clearance of drugs undergoing glucuronidation.

The results from these studies would provide crucial information for predicting the DDI potential of Allitinib therapy, considering the contribution of its active metabolite M6.

Assessment of this compound's Influence on Drug Transporters

Drug transporters, such as P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), play a significant role in the disposition of many drugs. Modulation of these transporters can lead to clinically relevant DDIs. To date, the interaction of this compound with drug transporters has not been reported.

It is imperative that future research includes in vitro assessments of M6 as a potential substrate or inhibitor of major uptake and efflux transporters.

Table 2: Proposed In Vitro Studies for Assessing M6's Interaction with Drug Transporters

Transporter Type of Study Cell Lines Potential Clinical Significance
P-glycoprotein (P-gp)Substrate and Inhibition AssaysMDCKII-MDR1, Caco-2Altered absorption and distribution of M6 or co-administered P-gp substrates.
Breast Cancer Resistance Protein (BCRP)Substrate and Inhibition AssaysMDCKII-BCRP, Caco-2Impact on the disposition of M6 or other BCRP substrate drugs.
Organic Anion Transporting Polypeptides (OATPs)Substrate and Inhibition AssaysOATP-expressing cell linesPotential for altered hepatic uptake of M6 or co-administered drugs.
Organic Cation Transporters (OCTs)Substrate and Inhibition AssaysOCT-expressing cell linesInfluence on the renal clearance of M6 or other cationic drugs.

Understanding the interplay between M6 and these transporters is essential for a comprehensive assessment of its pharmacokinetic profile and DDI risk.

Emerging Research Methodologies and Techniques for this compound Studies

Advances in analytical and computational technologies offer exciting opportunities to deepen our understanding of this compound. Future studies should leverage these emerging methodologies:

High-Resolution Mass Spectrometry (HRMS)-based Metabolomics: Untargeted and targeted metabolomics approaches using HRMS can provide a comprehensive profile of Allitinib metabolites in biological matrices. This can help to confirm the metabolic pathways and identify any previously unknown metabolites.

In Silico Prediction Tools: Advanced computational models can be used to predict the metabolic fate of Allitinib and the potential for its metabolites, including M6, to interact with drug-metabolizing enzymes and transporters. These in silico predictions can help prioritize and guide subsequent in vitro and in vivo studies.

Microphysiological Systems (MPS): Also known as "organs-on-a-chip," MPS are in vitro models that mimic the structure and function of human organs. Liver MPS could be particularly valuable for studying the metabolism of Allitinib to M6 and for investigating potential hepatotoxicity in a more physiologically relevant context.

CRISPR-Cas9 Gene Editing: This technology can be used to create cell lines with specific drug-metabolizing enzymes or transporters knocked out. These cell lines would be invaluable tools for definitively identifying the specific pathways involved in the disposition of M6.

By embracing these advanced methodologies, researchers can gain a more complete and nuanced understanding of the pharmacology and toxicology of this compound, ultimately contributing to the safer and more effective use of Allitinib in the clinic.

Q & A

Q. What are the standard protocols for identifying and characterizing Allitinib metabolite M6 in preclinical studies?

Methodological Answer: To identify and characterize M6, researchers should:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use high-resolution MS/MS for structural elucidation, referencing collision energy optimization (e.g., 10–35 eV) to fragment ions and compare spectra with synthetic standards .
  • Data Processing Tools: Employ nonlinear retention time alignment and peak detection via software like XCMS, which dynamically corrects retention times across samples and matches metabolite features .
  • Reproducibility: Include detailed experimental parameters (e.g., column type, mobile phase gradients) in the main manuscript, with raw data deposited in repositories like the Metabolomics Workbench .

Q. How should experimental designs be structured to assess M6’s pharmacological effects while ensuring reproducibility?

Methodological Answer:

  • Study Design: Follow guidelines from the Drug Metabolism Handbook to compare metabolic profiles across species (e.g., rodents vs. humans), focusing on dose-response relationships and toxicity markers .
  • Inclusion Criteria: Document species-specific factors (e.g., cytochrome P450 isoforms) and validate analytical methods using spiked matrix samples (plasma, urine) .
  • Reporting Standards: Adhere to journal requirements (e.g., Beilstein Journal of Organic Chemistry) by detailing methods in the main text and providing raw data in supplementary materials .

Key Considerations:

  • Use ≥3 biological replicates per group to account for intersubject variability.
  • Include positive/negative controls (e.g., parent drug Allitinib) to confirm metabolite specificity.

Q. What analytical techniques are recommended for quantifying M6 in complex biological matrices?

Methodological Answer:

  • Targeted Quantification: Use isotope-labeled internal standards (e.g., deuterated M6) to correct for matrix effects in LC-MS/MS workflows .
  • Normalization: Apply variance-stabilizing transformations (e.g., log2) to mitigate batch effects in multi-platform studies .
  • Cross-Validation: Compare results across NMR and MS platforms, resolving discrepancies via orthogonal methods like ion mobility spectrometry .

Example Workflow:

Sample Preparation: Protein precipitation with acetonitrile.

Instrumentation: Triple quadrupole MS in MRM mode.

Data Analysis: Use MetaboAnalyst for peak integration and statistical validation .

Q. How can researchers resolve contradictions in M6’s metabolic stability data across different experimental platforms?

Methodological Answer:

  • Root-Cause Analysis: Check for technical variability (e.g., extraction efficiency, ion suppression) by re-running samples with spiked standards .
  • Statistical Reconciliation: Apply mixed-effects models to distinguish biological variation from platform-specific biases .
  • Meta-Analysis: Aggregate data from public repositories (e.g., Metabolomics Workbench) to identify consensus patterns .

Advanced Research Questions

Q. How do cross-species differences in metabolic pathways impact the translational relevance of M6 studies?

Methodological Answer:

  • Comparative Metabolomics: Profile M6 in hepatocytes from human, rat, and dog models, focusing on phase II conjugation (e.g., glucuronidation) .
  • In Vitro-In Vivo Extrapolation (IVIVE): Use enzyme kinetics (Km, Vmax) from recombinant CYP isoforms to predict clearance rates .
  • Regulatory Alignment: Follow FDA guidance to prioritize metabolites with human-specific toxicity or irreversibly binding adducts .

Q. What advanced mass spectrometry techniques enable structural elucidation of M6’s reactive intermediates?

Methodological Answer:

  • High-Resolution MS: Use Orbitrap or Q-TOF systems (resolution >50,000) to assign exact masses and fragment ion pathways .
  • Hydrogen-Deuterium Exchange (HDX): Map reactive sites by incubating M6 with deuterated solvents and tracking mass shifts .
  • Molecular Networking: Construct spectral networks using GNPS or METLIN to compare M6’s MS/MS profiles with known analogs .

Q. How can multi-omics integration improve the functional annotation of M6 in metabolic networks?

Methodological Answer:

  • Pathway Mapping: Correlate M6 levels with transcriptomic data (RNA-seq) and proteomic profiles (e.g., CYP expression) via weighted gene co-expression networks .
  • Machine Learning: Train random forest models on metabolomic and genomic datasets to predict M6’s role in drug resistance .
  • Public Tools: Use MetScape (Cytoscape plugin) to visualize M6 within context-specific metabolic pathways .

Q. What in silico strategies predict M6’s reactivity and potential off-target interactions?

Methodological Answer:

  • Docking Simulations: Model M6’s binding to off-target receptors (e.g., hERG channel) using AutoDock Vina or Schrödinger .
  • Quantum Mechanics (QM): Calculate reaction barriers for electrophilic intermediates (e.g., epoxides) using Gaussian09 .
  • Toxicogenomics: Screen ToxCast databases for M6-related adverse outcome pathways (AOPs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.